molecular formula C10H8BrN3S B4624739 4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide

4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide

Cat. No.: B4624739
M. Wt: 282.16 g/mol
InChI Key: QCQZEZSBNRBICP-UHFFFAOYSA-N
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Description

4-Bromo-N-phenyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-bromo-1H-pyrazole with phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the carbothioamide group.

    Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-phenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

    4-Bromo-1H-pyrazole: A simpler structure lacking the phenyl and carbothioamide groups.

    N-Phenyl-1H-pyrazole-1-carbothioamide: Similar but without the bromine substitution.

    4-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of a phenyl group.

Uniqueness: 4-Bromo-N-phenyl-1H-pyrazole-1-carbothioamide is unique due to the combination of the bromine atom, phenyl group, and carbothioamide functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-N-phenylpyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3S/c11-8-6-12-14(7-8)10(15)13-9-4-2-1-3-5-9/h1-7H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQZEZSBNRBICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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